
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is a fluorinated heterocyclic compound featuring an imidazole core substituted with a trifluoromethyl (-CF₃) group at the C2 position and two carboxylic acid groups at the C4 and C5 positions. The -CF₃ group imparts unique electronic and steric properties, enhancing thermal stability, acidity, and hydrophobicity compared to non-fluorinated analogs. This compound is widely used in coordination chemistry for constructing metal-organic frameworks (MOFs) and catalysts, leveraging its dual carboxylate and nitrogen donor sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
Antibacterial Agents
Research has indicated that derivatives of 2-(trifluoromethyl)-1H-imidazole exhibit potential as antibacterial agents. A study highlighted the effectiveness of analogues against methicillin-resistant Staphylococcus aureus (MRSA). The structural features contributing to this activity include:
- Presence of aryl rings
- Imidazole NH group
- Electron-withdrawing groups at the C-2 position
These compounds were shown to have promising antibacterial properties, making them candidates for further development in antimicrobial therapies .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. A study demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer cell lines .
Synthesis of Metal-Organic Frameworks (MOFs)
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can serve as a ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage and separation technologies. For instance, studies have reported the construction of stable 3D MOFs using this compound combined with metal ions like Cd(II) .
Catalysis
The compound's imidazole ring is a key feature in catalytic processes. It can act as a catalyst or co-catalyst in various organic reactions, particularly those involving nucleophilic substitutions and cyclizations. Its unique electronic properties due to the trifluoromethyl group enhance its reactivity in catalytic cycles .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Coordination Behavior
The substituent at the C2 position significantly influences the ligand’s coordination modes and metal-binding selectivity. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (-CF₃) : Enhance ligand acidity, favoring strong coordination to hard Lewis acids (e.g., Cd²⁺, Zn²⁺). The -CF₃ group also reduces π-π stacking interactions compared to aromatic substituents .
- Aromatic Substituents (4-Carboxyphenyl, Pyridinyl): Promote extended frameworks via π-π interactions and auxiliary donor sites. For example, 2-(4-carboxyphenyl) derivatives form MOFs with ligand-centered emission at 441–457 nm, useful for Fe³⁺ sensing .
- Bulky Substituents (Tetrazolylmethyl) : Restrict coordination flexibility but enable unique binding to biomolecules like bovine serum albumin (BSA) .
Luminescence and Sensing
- 2-(4-Cyanophenyl)-1H-imidazole-4,5-dicarboxylic Acid: Exhibits ligand-centered emission at 441 nm (λex = 380 nm) in Cd-MOFs, with Fe³⁺ detection via luminescence quenching (limit of detection = 0.1 μM) .
- 2-(Trifluoromethyl) Derivative: Limited luminescence due to -CF₃’s quenching effect but shows superior stability in acidic environments .
Catalytic and Adsorption Performance
- 2-(Pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic Acid : Forms Co(II) complexes active in photocatalytic degradation of rhodamine B (80% efficiency in 4 hours under UV light) .
- 2-(3-Methoxyphenyl)-1H-imidazole-4,5-dicarboxylic Acid : Cd(II) MOFs exhibit strong fluorescence at 425 nm, attributed to ligand-to-metal charge transfer (LMCT) .
Structural Diversity in Metal Complexes
The substituent’s position and electronic nature dictate the dimensionality of coordination polymers:
- 2-(4-Carboxyphenyl) Derivative : Forms 2D layers with Ca²⁺, while its ortho-isomer (2-(2-carboxyphenyl)) yields dimeric Cd²⁺ complexes due to steric hindrance .
- 2-(1,2-Phenylene)bis(imidazole) Derivative : Creates 3D Ni(II) frameworks with π-π stacking (centroid distance = 3.60 Å) and O–H⋯O hydrogen bonds .
Biological Activity
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid (CAS No. 78016-96-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antiviral and antibacterial activities, as well as its potential applications in drug design.
- Molecular Formula : CHFNO
- Molecular Weight : 224.09 g/mol
- Structure : The compound features a trifluoromethyl group and two carboxylic acid functionalities attached to an imidazole ring, which contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives as antiviral agents. Specifically, compounds related to this compound have shown promising activity against viruses such as Dengue and Yellow Fever.
- Dengue Virus Inhibition : A high-throughput screening assay revealed that derivatives of imidazole-4,5-dicarboxamide exhibited significant antiviral activity against Dengue virus with effective concentrations (EC50) in the micromolar range. For instance, one derivative demonstrated an EC50 of 0.93 mM against DENV in Vero cells .
- Mechanism of Action : The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication processes, potentially targeting viral polymerases or other critical proteins necessary for viral propagation .
Antibacterial Activity
The antibacterial properties of imidazole derivatives have also been explored, particularly their efficacy against resistant bacterial strains.
- Activity Against MRSA : Preliminary studies on analogs of 2-(trifluoromethyl)-1H-imidazole indicated that structural features such as the presence of electron-withdrawing groups at the C-2 position are crucial for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with these modifications showed enhanced potency .
- Structure-Activity Relationships (SAR) : The presence of aryl rings and specific substituents significantly influences the antibacterial efficacy. For example, compounds with two aryl rings and an imidazole NH group demonstrated higher activity levels .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of imidazole-4,5-dicarboxylic acid and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit viral replication in cell cultures. Notably, one compound displayed an EC50 value of 2.50 mM against both DENV and YFV, indicating its potential as a lead compound for further development .
Case Study 2: Antibacterial Screening
In another investigation, a series of trifluoromethyl-substituted imidazoles were screened for antibacterial properties. The results indicated that certain modifications led to increased activity against MRSA strains, suggesting that these compounds could serve as templates for developing new antibiotics .
Data Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid, and how do reaction conditions influence product purity?
- The ligand is typically synthesized via multi-step condensation reactions. For example, derivatives like 2-(pyridinyl) analogs are prepared by reacting trifluoromethyl-substituted precursors with dicarboxylic acid groups under reflux in ethanol or methanol. Hydrothermal methods (120–180°C, 24–72 hours) are common for achieving crystalline intermediates . Purity is validated via HPLC (>98% area%) and neutralization titration, with impurities often arising from incomplete carboxylation or residual solvents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray diffraction (XRD): Resolves coordination modes in metal-organic frameworks (MOFs), with unit cell parameters (e.g., Å, Å) and space group () confirming structural integrity .
- IR spectroscopy: Identifies carboxylate stretching bands (~1600–1700 cm⁻¹) and imidazole N–H vibrations (~3100 cm⁻¹) .
- Thermogravimetric analysis (TGA): Measures thermal stability up to 283°C (dec.), critical for assessing MOF robustness .
Q. How does the trifluoromethyl group influence the ligand’s coordination behavior?
- The electron-withdrawing CF₃ group enhances acidity of the carboxylic protons, promoting deprotonation and facilitating diverse coordination modes (e.g., bridging μ₂-O or chelating κ²N,O). This stabilizes metal centers in MOFs, as seen in Cd(II) and Co(II) complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in residual factors ()?
- Discrepancies often arise from disordered solvent molecules or twinning. For example, in Pb(II) complexes, refining against high-resolution data (λ = 0.71073 Å, MoKα) and using SHELXL for anisotropic displacement parameters reduce to <0.06 . Software like OLEX2 integrates SHELX routines for robust refinement .
Q. What strategies optimize the design of MOFs using this ligand for gas adsorption or sensing applications?
- Ligand functionalization: Introducing pyridyl or bromophenyl substituents (e.g., 2-(p-bromophenyl)- analogs) enhances π-π interactions and pore polarizability, improving CO₂ adsorption .
- Co-ligand selection: Auxiliary ligands like 4,4′-bipyridine extend framework dimensionality, as shown in 3D polymers with surface areas >1000 m²/g .
Q. How do solvent and pH conditions affect the formation of coordination polymers?
- pH control: Neutral conditions (pH 6–7) favor monodentate carboxylate binding, while acidic conditions (pH <4) promote protonated imidazole N coordination. For example, Mn(II) complexes crystallize at pH 5.5–6.0 in ethanol/water mixtures .
- Solvent polarity: Hydrothermal synthesis in DMF/H₂O yields 2D networks, whereas methanol favors discrete dimers due to reduced solubility .
Q. What methodological approaches validate hydrogen bonding and π-π interactions in supramolecular architectures?
- Hydrogen bonding: N–H···O and O–H···N interactions are quantified via XRD (bond distances 2.6–3.0 Å) and validated using Mercury software .
- π-π stacking: Centroid distances (3.6–3.8 Å) between imidazole and aromatic co-ligands (e.g., 4,4′-bipyridine) are computed using PLATON .
Q. Key Recommendations
- Prioritize SHELX for refinement due to its robustness in handling twinned or high-disorder data .
- Combine XRD with TGA and gas sorption analysis to correlate structure-property relationships in MOFs .
- Address synthetic reproducibility by standardizing reaction times (48–72 hours) and solvent ratios (e.g., 1:1 EtOH/H₂O) .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O4/c7-6(8,9)5-10-1(3(12)13)2(11-5)4(14)15/h(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIZYICTEVXCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C(F)(F)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507334 | |
Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78016-96-3 | |
Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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